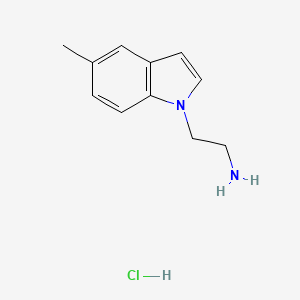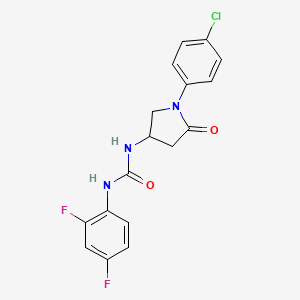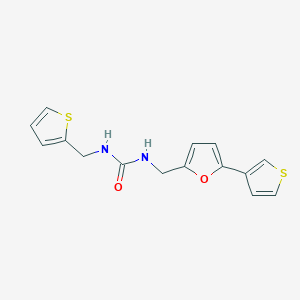
1-(Thiophen-2-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-ylmethyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This molecule is a urea derivative, which is a widely used class of compounds in medicinal chemistry due to their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Novel Derivatives: A study by Abdelrazek et al. (2010) discusses the synthesis of new pyridine and naphthyridine derivatives, including compounds related to the specified urea compound (Abdelrazek et al., 2010).
Biological and Medicinal Applications
- Urease Inhibitory Activities: A 2021 paper by Nayab et al. focuses on the synthesis of Zn(II) complexes with N-substituted phenylethanamine derivatives, demonstrating urease inhibitory activities, which may include compounds similar to the specified urea (Nayab et al., 2021).
- Anti-leishmanial Properties: Another study by Nayab et al. (2022) reports on Zn(II) complexes supported by thiophenyl- and furyl-derived ligands, including inhibitory potential against urease and effectiveness against the Leishmania parasite (Nayab et al., 2022).
Physical Properties and Applications
- Electrochemical Polymerization: Mo et al. (2015) explored the polymerization of a similar compound, poly(2-(thiophen-2-yl)furan), and its potential in supercapacitor applications (Mo et al., 2015).
Organic Chemistry and Synthesis
- Novel Class of Compounds: Koza and Balcı (2011) reported the first synthesis of a novel class of compounds starting from methyl thiophene- and furan-3-carboxylate, which could be related to the specified urea compound (Koza & Balcı, 2011).
Odor and Sensory Properties
- Structure-Odor Correlations: Research by Schoenauer and Schieberle (2018) on mercapto furans and mercapto thiophenes, examining the structural motifs for odorant properties, might provide insights relevant to the odor characteristics of the specified urea compound (Schoenauer & Schieberle, 2018).
Propiedades
IUPAC Name |
1-[(5-thiophen-3-ylfuran-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S2/c18-15(17-9-13-2-1-6-21-13)16-8-12-3-4-14(19-12)11-5-7-20-10-11/h1-7,10H,8-9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAMZSKLYHZVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2637797.png)
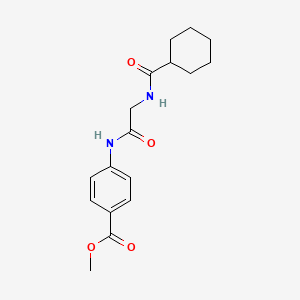

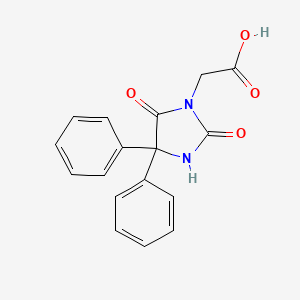
![N-(4-bromophenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2637801.png)
![5-[(4-Methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2637805.png)
![2-(3-(benzylsulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2637808.png)
